molecular formula C10H9F3O B7973868 3-[3-(Trifluoromethoxy)phenyl]-1-propene

3-[3-(Trifluoromethoxy)phenyl]-1-propene

Cat. No.: B7973868
M. Wt: 202.17 g/mol
InChI Key: MXIQPJTULPSTCH-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethoxy)phenyl]-1-propene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethoxy)phenyl]-1-propene typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the propene chain. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through nucleophilic substitution reactions where a trifluoromethoxy group is substituted onto a suitable precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is crucial in industrial settings to meet the demand for high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethoxy)phenyl]-1-propene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes.

Scientific Research Applications

3-[3-(Trifluoromethoxy)phenyl]-1-propene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethoxy)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethoxy)phenyl]-1-propene is unique due to the combination of the trifluoromethoxy group and the propene chain. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications across different fields.

Properties

IUPAC Name

1-prop-2-enyl-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-4-8-5-3-6-9(7-8)14-10(11,12)13/h2-3,5-7H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIQPJTULPSTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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